![molecular formula C17H17FN2O3S B2596068 2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide CAS No. 946350-35-2](/img/structure/B2596068.png)
2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
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Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as FMQB, is a topic of ongoing research. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of such compounds .Scientific Research Applications
Medicinal Chemistry and Drug Development
Anticoagulant Research: The compound’s structural features suggest potential anticoagulant properties. Researchers have investigated its effects on blood coagulation factors, including factor Xa . Further studies could explore its efficacy as an oral anticoagulant.
Organic Synthesis
Electrophilic Fluorination: 2-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide serves as a stable and mild fluorinating reagent. It can introduce fluorine atoms into organic molecules, particularly at the ortho position of electron-rich aromatic compounds. This property makes it valuable for synthetic chemistry and fluorination reactions .
Asymmetric Synthesis
Enantioselective α-Fluorination: Researchers have explored its use in enantioselective α-fluorination reactions. Under the influence of chiral organic small molecules or metal complexes, this compound can selectively introduce fluorine atoms into aldehydes, ketones, and esters, yielding optically active products .
Fluorination of Alkenes
Addition Reactions: As a fluorinating agent, 2-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can participate in addition reactions with alkenes. This property is useful for modifying unsaturated compounds in organic synthesis .
Medicinal Chemistry
Selective Fluorination of Heterocycles: Researchers have explored its application in the selective fluorination of heterocyclic compounds. By introducing fluorine atoms into specific positions, this compound can enhance the pharmacological properties of existing drugs or lead to novel drug candidates .
Fluorination of Aromatic Compounds
Electrophilic Aromatic Substitution: 2-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo electrophilic aromatic substitution reactions. These reactions allow the introduction of fluorine atoms into aromatic rings, providing access to fluorinated building blocks for drug discovery and materials science .
properties
IUPAC Name |
2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-24(22,23)20-10-4-5-12-8-9-13(11-16(12)20)19-17(21)14-6-2-3-7-15(14)18/h2-3,6-9,11H,4-5,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWBAPCFSLZNKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
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